molecular formula C10H12BrNO B1400073 4-Bromo-2-cyclopropylmethoxy-phenylamine CAS No. 1369781-99-6

4-Bromo-2-cyclopropylmethoxy-phenylamine

Cat. No. B1400073
CAS RN: 1369781-99-6
M. Wt: 242.11 g/mol
InChI Key: NFELTKIQPDARDT-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopropylmethoxy-phenylamine, also known as 4-Bromo-2-CPM, is a compound of the phenylamine class of chemicals. It is a synthetic compound, made up of a benzene ring and a nitrogen atom, with an attached bromine and cyclopropyl group. 4-Bromo-2-CPM is used in a wide range of applications, from scientific research to industrial production. It has been studied for its potential to act as a therapeutic agent, and its wide range of biochemical and physiological effects. In

Scientific Research Applications

Metabolic Pathways

4-Bromo-2-cyclopropylmethoxy-phenylamine and related compounds have been studied for their metabolic pathways in various species. For example, Kanamori et al. (2002) investigated the in vivo metabolism of a structurally related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. They identified several metabolites, suggesting multiple metabolic pathways, including deamination followed by reduction or oxidation, and demethylation with subsequent acetylation of the amino group (Kanamori et al., 2002).

Synthesis and Antimicrobial Activity

Studies on the synthesis of derivatives of phenylamine compounds have been conducted to explore their potential in antimicrobial applications. Mallikarjunaswamy et al. (2017) synthesized a series of novel phenylamine derivatives and evaluated their in vitro antimicrobial activity, demonstrating the potential of these compounds in this field (Mallikarjunaswamy et al., 2017).

Comparative Metabolism in Different Species

Carmo et al. (2005) conducted a study to compare the metabolism of 2C-B across human, monkey, dog, rabbit, rat, and mouse hepatocytes. This research provided insights into the metabolic pathways and potential toxic effects of these compounds in different species (Carmo et al., 2005).

Pharmacokinetics in Animal Models

Rohanová et al. (2008) focused on the pharmacokinetics of 2C-B in rats, examining the disposition and kinetic profile of the drug and its metabolites. Such studies are crucial for understanding how these compounds interact with biological systems and their potential pharmacological effects (Rohanová et al., 2008).

Advanced Syntheses for Organic Synthesis

Research into the synthesis of cyclopropyl compounds, such as those by Limbach et al. (2004), contributes to the broader understanding of how to manipulate and utilize these structures in organic synthesis. This work provides foundational knowledge for developing new compounds and applications (Limbach et al., 2004).

properties

IUPAC Name

4-bromo-2-(cyclopropylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-8-3-4-9(12)10(5-8)13-6-7-1-2-7/h3-5,7H,1-2,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFELTKIQPDARDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-cyclopropylmethoxy-phenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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